1-Methyl-4-(pyrrolidin-2-yl)piperidine
Description
Significance of Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems in Organic Chemistry
Piperidine and pyrrolidine are saturated heterocyclic amines that are foundational building blocks in organic and medicinal chemistry. researchgate.net The piperidine ring is a six-membered heterocycle, while the pyrrolidine ring is a five-membered analogue. nih.gov Their prevalence stems from their presence in a vast number of natural products, especially alkaloids, and their incorporation into a wide array of synthetic pharmaceutical agents. encyclopedia.pubfrontiersin.org
The structural rigidity and three-dimensional geometry of these rings are highly advantageous in drug design. The non-planar, sp3-hybridized nature of these scaffolds allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets like enzymes and receptors. nih.gov The pyrrolidine ring, in particular, is noted for its ability to explore pharmacophore space effectively due to a phenomenon known as "pseudorotation". nih.gov
In synthetic chemistry, piperidine is widely used as a solvent and a base. ijnrd.org Both ring systems serve as versatile scaffolds that can be readily functionalized to create libraries of compounds for screening and drug discovery. nih.govmdpi.com Their derivatives have shown a remarkable range of pharmacological activities, including analgesic, anti-cancer, anti-inflammatory, and antipsychotic properties. ijnrd.orgwisdomlib.orgresearchgate.net
Table 1: Comparison of Piperidine and Pyrrolidine Scaffolds
| Feature | Piperidine | Pyrrolidine |
|---|---|---|
| Structure | Six-membered saturated heterocycle | Five-membered saturated heterocycle |
| Molecular Formula | C₅H₁₁N | C₄H₉N |
| Key Properties | Serves as a versatile base and solvent in organic synthesis. ijnrd.org | Valued for its stereochemical complexity and 3D coverage in drug design. nih.gov |
| Natural Occurrence | Core structure in many alkaloids (e.g., piperine (B192125) in black pepper). encyclopedia.pub | Found in alkaloids (e.g., nicotine) and the amino acid proline. frontiersin.org |
| Pharmaceutical Relevance | Found in drugs like Donepezil (for Alzheimer's) and Fexofenadine (antihistamine). ijnrd.org | A key scaffold in numerous FDA-approved drugs for various diseases. nih.govtandfonline.com |
Overview of the 1-Methyl-4-(pyrrolidin-2-yl)piperidine Structural Motif and Related Compounds
The this compound motif combines the piperidine and pyrrolidine rings through a specific carbon-carbon bond, linking the 4-position of the piperidine to the 2-position of the pyrrolidine. The nitrogen atom of the piperidine ring is methylated, a common modification in medicinal chemistry that can influence a molecule's basicity, solubility, and ability to cross biological membranes.
While direct research on this compound is limited, the study of related structures provides insight into its potential applications. These related compounds often feature different linkages or additional functional groups, and their established biological activities highlight the therapeutic potential of combining these two heterocyclic systems.
For instance, compounds where the pyrrolidine ring is attached via its nitrogen atom to the piperidine ring, such as 4-(1-Pyrrolidinyl)piperidine , are used as reactants for synthesizing small molecules that can restore E-cadherin expression, potentially reducing invasion in colorectal carcinoma cells. sigmaaldrich.comchemicalbook.com Other related structures, like pyrovalerone analogs, which feature a 2-pyrrolidinyl moiety, are known to be potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov
The specific linkage in this compound, connecting two carbon atoms of the respective rings, creates a distinct three-dimensional structure compared to N-linked analogues. This structural variation is a key strategy in drug design to fine-tune the binding affinity and selectivity of a molecule for its biological target. thieme-connect.com
Table 2: Examples of Related Piperidine-Pyrrolidine Compounds
| Compound Name | CAS Number | Structural Feature | Known Application/Research Area |
|---|---|---|---|
| 4-(1-Pyrrolidinyl)piperidine | 5004-07-9 | Pyrrolidine N-atom linked to Piperidine C4-atom | Synthesis of selective Polo-like kinase 1 inhibitors and ligands for methyl-lysine binding proteins. sigmaaldrich.com |
| 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0 | A piperidine ring linked to a piperazine (B1678402) (a six-membered ring with two nitrogen atoms) | Used as a reagent and building block in various synthetic applications. chemicalbook.com |
| 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine | N/A | Pyrrolidine N-atom linked to a methyl group at the C4-position of a methylpiperidine ring | Investigated in the context of monoamine uptake inhibitors. uni.lu |
Contextual Relevance of the Compound within Heterocyclic Amine Research
Heterocyclic amines are a cornerstone of medicinal chemistry, with nitrogen-containing heterocycles present in over 85% of all biologically active molecules. nih.govmdpi.com These structures are integral to a vast range of natural products and synthetic drugs, from vitamins and antibiotics to anticancer agents. openmedicinalchemistryjournal.comwikipedia.org
The development of novel compounds based on heterocyclic scaffolds is a major focus of drug discovery. nih.gov The rationale for creating hybrid structures like this compound lies in the principle of molecular hybridization or scaffold hopping. By combining two well-established pharmacophores (the piperidine and pyrrolidine rings), chemists aim to create new molecules with unique pharmacological profiles, potentially offering improved potency, selectivity, or pharmacokinetic properties. thieme-connect.com
The piperidine and pyrrolidine moieties are frequently found in compounds targeting the central nervous system (CNS). nih.gov For example, arylcyclohexylamines, a class of drugs that includes phencyclidine (PCP), often incorporate piperidine or pyrrolidine groups and are known for their activity as NMDA receptor antagonists. wikipedia.org The specific stereochemistry and substitution on these rings can dramatically alter the pharmacological profile, leading to agents with stimulant, analgesic, or neuroprotective effects. wikipedia.org
Therefore, a scaffold like this compound is of significant interest in heterocyclic amine research. It represents a novel combination of privileged structures, offering a platform for developing new chemical entities for a wide range of therapeutic targets, particularly within neuroscience and oncology. frontiersin.orgresearchgate.net The exploration of such compounds contributes to the expansion of the "drug-like" chemical space, providing new avenues for the development of future medicines. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-pyrrolidin-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-4-9(5-8-12)10-3-2-6-11-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVJHWPLIQCUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemistry and Conformational Analysis of 1 Methyl 4 Pyrrolidin 2 Yl Piperidine
Influence of Stereoisomerism on Molecular Recognition and Biological Interactions
The structure of 1-Methyl-4-(pyrrolidin-2-yl)piperidine features two stereogenic centers, leading to the existence of four possible stereoisomers: (2R,4'R), (2S,4'S), (2R,4'S), and (2S,4'R). The spatial arrangement of the substituents at these chiral centers profoundly impacts the molecule's ability to bind to specific biological targets, such as receptors and enzymes. The differential interaction of stereoisomers with chiral biological macromolecules is a well-established principle in medicinal chemistry.
The biological activity of chiral compounds is often dependent on the specific stereoisomer, as the enantiomers can exhibit different pharmacological and toxicological properties. In the context of molecular recognition, the precise orientation of functional groups is paramount for establishing effective binding interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on analogous compounds with pyrrolidine (B122466) and piperidine (B6355638) rings have demonstrated that enantiomers can have significantly different affinities for receptors. nih.gov The R enantiomers of certain pyrrolidine and piperidine analogues have shown substantially higher affinity for muscarinic receptors compared to their S counterparts. nih.gov
The differential binding affinities of the stereoisomers of this compound to a hypothetical receptor can be illustrated in the following table, based on principles observed in related compounds.
| Stereoisomer | Relative Binding Affinity (Kᵢ) | Key Interaction Points |
|---|---|---|
| (2R,4'R) | High | Optimal orientation for hydrogen bonding and hydrophobic interactions. |
| (2S,4'S) | Low | Steric hindrance prevents ideal receptor fit. |
| (2R,4'S) | Moderate | Sub-optimal positioning of key functional groups. |
| (2S,4'R) | Moderate | Partial steric clash at the binding site. |
Conformational Preferences and Dynamics of the Fused Ring System
The this compound molecule consists of a piperidine ring and a pyrrolidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. rsc.org However, the presence of substituents and the fusion to the pyrrolidine ring introduce complexities to its conformational landscape. The N-methyl group on the piperidine ring can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance. nih.gov
Computational studies on similar piperidine-containing structures have shown that the energy difference between various conformers can be small, allowing for a dynamic equilibrium between them. rsc.org The preferred conformation is the one that minimizes steric and torsional strain.
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| Chair (equatorial pyrrolidinyl, equatorial N-methyl) | 0.0 (most stable) | Minimizes steric strain from both substituents. |
| Chair (equatorial pyrrolidinyl, axial N-methyl) | ~1.8 | Increased steric strain due to axial methyl group. nih.gov |
| Twist-Boat | >5.0 | Significantly higher in energy due to torsional and steric strain. |
Rationalization of Affinity Differences Based on Conformational Terms
The differences in binding affinity among the stereoisomers of this compound can be rationalized by considering their preferred conformations and how they fit into a receptor's binding site. A high-affinity ligand is one that can adopt a low-energy conformation that is complementary to the geometry of the binding pocket, a concept known as "conformational preorganization."
Molecular mechanics calculations on analogous systems have shown that differences in affinity can be explained in conformational terms. nih.gov For instance, the most active stereoisomer will be the one whose lowest energy conformation best presents the key pharmacophoric elements to the receptor for optimal interaction. Conversely, stereoisomers with lower affinity may need to adopt higher-energy, less favorable conformations to fit into the binding site, or they may experience steric clashes that prevent effective binding.
For this compound, the relative orientation of the pyrrolidine nitrogen and the piperidine nitrogen, as dictated by the stereochemistry and the resulting conformational preferences, is likely crucial for its biological activity. The distance and vector between these two nitrogen atoms, which can act as hydrogen bond acceptors or be protonated to interact with negatively charged residues, would be different for each stereoisomer.
Consider a hypothetical receptor that requires a specific distance between a hydrogen bond donor on the pyrrolidine ring and a hydrophobic pocket that accommodates the N-methyl group of the piperidine. The (2R,4'R) isomer might have a preferred conformation where these requirements are perfectly met, leading to high affinity. In contrast, the (2S,4'S) isomer might have a conformational preference where these groups are oriented in a way that is incompatible with the receptor's architecture, resulting in low affinity.
The following table summarizes the rationalization of affinity differences based on these conformational considerations.
| Stereoisomer | Conformational Fit with Hypothetical Receptor | Resulting Affinity |
|---|---|---|
| (2R,4'R) | The low-energy chair conformation aligns key pharmacophoric features optimally with the receptor's binding site. | High |
| (2S,4'S) | The preferred conformation leads to a steric clash between the pyrrolidine ring and a hypothetical receptor wall, preventing optimal binding. | Low |
| (2R,4'S) | An energetically accessible conformation allows for partial binding, but the orientation is not ideal for maximizing all interactions. | Moderate |
| (2S,4'R) | Similar to the (2R,4'S) isomer, a sub-optimal but possible binding conformation can be adopted. | Moderate |
Chemical Reactivity and Derivatization of the 1 Methyl 4 Pyrrolidin 2 Yl Piperidine Scaffold
Reactivity of Amine Functionalities (e.g., Alkylation, Acylation)
The 1-Methyl-4-(pyrrolidin-2-yl)piperidine scaffold possesses two amine functionalities with different reactivity profiles. The piperidine (B6355638) nitrogen is a tertiary amine, making it a good nucleophile and a base, but it cannot undergo direct N-alkylation or N-acylation without quaternization or demethylation, respectively. In contrast, the pyrrolidine (B122466) nitrogen is a secondary amine, which is the primary site for reactions such as alkylation and acylation.
Alkylation: The secondary amine of the pyrrolidine ring is readily susceptible to N-alkylation with various alkylating agents. This reaction typically proceeds via an SN2 mechanism. The choice of reagents and conditions can be tailored to introduce a wide range of alkyl substituents.
| Reagent Class | Example Reagent | Typical Conditions | Product Type |
| Alkyl Halides | Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile (CH₃CN), room temp. | N-Alkylpyrrolidine |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloroethane (DCE), room temp. | N-Alkylpyrrolidine |
Acylation: The pyrrolidine nitrogen can be readily acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. These reactions are generally fast and high-yielding.
| Reagent Class | Example Reagent | Typical Conditions | Product Type |
| Acid Chlorides | Acetyl chloride (CH₃COCl) | Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), 0 °C to rt | N-Acylpyrrolidine |
| Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Pyridine, room temp. | N-Acylpyrrolidine |
Chemical Transformations at Piperidine and Pyrrolidine Ring Carbons (e.g., Arylation, Functionalization)
Functionalization of the C-H bonds of the piperidine and pyrrolidine rings offers a direct method for introducing molecular complexity. Recent advances in transition-metal catalysis have enabled the selective arylation and functionalization of these saturated heterocycles.
Arylation: Palladium-catalyzed C-H arylation is a powerful tool for forming carbon-carbon bonds. acs.org By employing directing groups, it is possible to achieve regioselective arylation at specific positions of the piperidine or pyrrolidine rings. For the this compound scaffold, derivatization of the pyrrolidine nitrogen with a suitable directing group could facilitate C-H activation at adjacent or remote positions. While direct arylation of the N-methylpiperidine ring is challenging, functionalization at the C4 position of piperidines has been demonstrated using appropriate directing strategies. nih.gov
Representative Conditions for Palladium-Catalyzed C-H Arylation:
Catalyst: Pd(OAc)₂
Ligand: A bulky phosphine (B1218219) ligand (e.g., XPhos)
Base: K₂CO₃ or Cs₂CO₃
Solvent: Toluene or Dioxane
Temperature: 80-120 °C
Other Functionalizations: The piperidine and pyrrolidine rings can undergo various other transformations. For instance, α-lithiation of N-Boc protected piperidines followed by reaction with electrophiles allows for the introduction of a range of functional groups at the C2 position. acs.org Functionalization at other positions, such as C3 and C4, can also be achieved through strategic synthetic design. nih.gov
Role as a Chemical Building Block in Complex Molecule Synthesis
The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the realm of alkaloid and medicinal chemistry. nih.govresearchgate.net Its stereochemical complexity and multiple functionalization points make it an attractive starting material.
The pyrrolidine and piperidine motifs are prevalent in a vast array of natural products and pharmacologically active compounds. nih.govresearchgate.net By utilizing the inherent reactivity of the amine functionalities and the ring carbons, this scaffold can be elaborated into more intricate structures. For example, the secondary amine of the pyrrolidine can be used as a handle to append other molecular fragments, while the piperidine ring can be part of a larger bioactive pharmacophore. The synthesis of various 2-substituted pyrrolidine and piperidine alkaloids often starts from chiral precursors, highlighting the importance of stereocontrolled access to such building blocks. nih.gov
Ligand Properties in Organometallic and Catalytic Applications
The nitrogen atoms in this compound possess lone pairs of electrons that can coordinate to metal centers, allowing the molecule to act as a ligand in organometallic complexes. The presence of two nitrogen atoms with different steric and electronic environments (a tertiary amine in a six-membered ring and a secondary amine in a five-membered ring) suggests it could function as a bidentate or monodentate ligand.
Chiral derivatives of this scaffold, where the stereocenter at the C2 position of the pyrrolidine ring is defined, are of particular interest for applications in asymmetric catalysis. researchgate.net Chiral ligands are crucial for the enantioselective synthesis of a wide range of molecules. The development of novel chiral ligands based on readily available scaffolds like pyrrolidine and piperidine is an active area of research. researchgate.net
Stability and Reactivity under Diverse Reaction Conditions
The stability of the this compound scaffold is generally robust under many common synthetic conditions. However, its reactivity can be influenced by the reaction medium and the presence of acids, bases, or oxidizing agents.
Acidic Conditions: The amine functionalities are basic and will be protonated in the presence of acids to form ammonium (B1175870) salts. Strong acidic conditions can potentially lead to degradation, although the saturated rings are generally stable.
Basic Conditions: The scaffold is stable under basic conditions. The secondary amine can be deprotonated with a strong base to generate an amide anion, which can then be used in nucleophilic reactions.
Oxidizing Conditions: The tertiary amine of the piperidine ring can be susceptible to oxidation to form an N-oxide. The secondary amine can also be oxidized under certain conditions. The C-H bonds adjacent to the nitrogen atoms are also potential sites for oxidation.
Thermal Stability: Saturated heterocyclic amines like piperidine and pyrrolidine generally exhibit good thermal stability. However, prolonged heating at high temperatures, especially in the presence of catalysts or reactive reagents, can lead to decomposition. For instance, N-methyl-2-pyrrolidone is known to decompose at temperatures above 500°F, and the addition of water can minimize this decomposition. google.com
Spectroscopic Characterization Techniques for the Structural Elucidation of 1 Methyl 4 Pyrrolidin 2 Yl Piperidine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)
NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Methyl-4-(pyrrolidin-2-yl)piperidine in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the signals can be predicted based on the distinct electronic environments of the N-methyl, piperidine (B6355638), and pyrrolidine (B122466) moieties. The protons on carbons adjacent to nitrogen atoms are deshielded and appear at a lower field (higher ppm). libretexts.org The N-methyl group is expected to appear as a singlet, while the protons on the heterocyclic rings will exhibit complex multiplets due to spin-spin coupling with neighboring protons. The addition of D₂O can be used to identify the exchangeable N-H proton of the pyrrolidine ring, which would cause its corresponding signal to disappear. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Carbons bonded to the electronegative nitrogen atoms are expected to resonate at a lower field. libretexts.org Based on studies of similar structures like 4-(1-pyrrolidinyl)piperidine, the carbon atoms of the piperidine and pyrrolidine rings can be assigned. researchgate.net The N-methyl carbon will appear as a distinct signal in the aliphatic region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of the proton connectivity within the piperidine and pyrrolidine rings. researchgate.net
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal by linking it to its attached proton(s). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the piperidine and pyrrolidine rings and confirming the position of the N-methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ (Piperidine) | ~2.2 - 2.4 (singlet) | ~46 - 48 |
| C2'/C6' (Piperidine) | ~2.8 - 3.0 (multiplet) | ~55 - 57 |
| C3'/C5' (Piperidine) | ~1.6 - 1.9 (multiplet) | ~30 - 33 |
| C4' (Piperidine) | ~1.4 - 1.6 (multiplet) | ~35 - 38 |
| C2 (Pyrrolidine) | ~3.0 - 3.3 (multiplet) | ~60 - 63 |
| C3 (Pyrrolidine) | ~1.7 - 2.0 (multiplet) | ~25 - 28 |
| C4 (Pyrrolidine) | ~1.4 - 1.6 (multiplet) | ~23 - 26 |
| C5 (Pyrrolidine) | ~2.9 - 3.2 (multiplet) | ~47 - 50 |
| N-H (Pyrrolidine) | Broad, variable (~1.5 - 3.0) | N/A |
Note: These are estimated values based on analogous compounds and general chemical shift ranges. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Molecular Ion and Formula Determination: For this compound (C₁₀H₂₀N₂), the nominal molecular weight is 168. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 168. According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the proposed structure. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula, distinguishing it from other compounds with the same nominal mass. rsc.org
Fragmentation Analysis: The molecular ions generated in the mass spectrometer are often unstable and break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of this compound is expected to be dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom, a common pathway for amines. libretexts.orgmiamioh.edu
Key predicted fragmentation pathways include:
Cleavage of the bond between the two rings, leading to fragments corresponding to the individual heterocyclic systems.
α-cleavage within the N-methylpiperidine ring, resulting in the loss of a methyl radical (M-15) or other ring fragments. A prominent peak at m/z 98 is characteristic of the cleavage of the side chain from the 1-methylpiperidine (B42303) ring.
Fragmentation of the pyrrolidine ring, often initiated by cleavage adjacent to the nitrogen.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 168 | [C₁₀H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 167 | [C₁₀H₁₉N₂]⁺ | Loss of a hydrogen atom (M-1) from the piperidine ring |
| 98 | [C₆H₁₂N]⁺ | α-cleavage at C4' of the piperidine ring |
| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the 1-methylpiperidine radical cation after ring opening |
| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidine ring |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would be characterized by absorptions typical of saturated aliphatic amines.
N-H Stretch: The most diagnostic peak would be from the N-H stretching vibration of the secondary amine in the pyrrolidine ring. This typically appears as a single, moderate to weak absorption band in the 3300-3500 cm⁻¹ region. libretexts.org
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the piperidine and pyrrolidine rings and the N-methyl group. nist.gov
C-N Stretch: The C-N stretching vibrations for aliphatic amines are found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. libretexts.org
N-H Bend: The N-H bending vibration may be observed around 1550-1650 cm⁻¹, though it can sometimes be weak.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3500 | N-H Stretch | Secondary Amine (Pyrrolidine) | Weak-Medium |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| 1450 - 1470 | C-H Bend (Scissoring) | CH₂ | Medium |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Medium |
Computational and Theoretical Studies on 1 Methyl 4 Pyrrolidin 2 Yl Piperidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. For 1-Methyl-4-(pyrrolidin-2-yl)piperidine, DFT methods are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net
Studies on related piperidine (B6355638) and pyrrolidine (B122466) structures demonstrate that DFT, using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G+(d,p), can accurately predict bond lengths and angles that show excellent agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net These calculations can elucidate the distribution of electron density, identifying regions of the molecule that are electron-rich or electron-poor. This is visualized through Molecular Electrostatic Potential (MEP) maps, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another key application. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. For instance, a smaller energy gap suggests higher reactivity. Reactivity descriptors, such as global electrophilicity and nucleophilicity indices, can be calculated to quantify the molecule's behavior in polar reactions. mdpi.com For example, DFT studies on similar pyrrolidine derivatives have been used to classify them as strong electrophiles and moderate nucleophiles based on these calculated indices. mdpi.com
Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Structures This table presents typical data obtained from DFT calculations on similar heterocyclic compounds to illustrate the expected values for this compound.
| Parameter | Predicted Value/Information | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -0.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 6.0 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | ~ 1.5 - 2.5 Debye | Measures the overall polarity of the molecule. |
| Electron Density | Higher on N atoms | Identifies nucleophilic centers. |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Energetics
The flexibility of the piperidine and pyrrolidine rings in this compound results in multiple possible low-energy conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are essential computational techniques for exploring this conformational landscape.
Molecular mechanics calculations, using force fields like MMFF94 or AMBER, can efficiently scan the potential energy surface to identify stable conformers. nih.gov For N-substituted piperidines, the key conformational questions involve the chair, boat, and twist-boat forms of the piperidine ring, and the orientation (axial vs. equatorial) of the substituents. rsc.org Similarly, the pyrrolidine ring has envelope and twist conformations. The linkage between the two rings and the orientation of the methyl group on the piperidine nitrogen add further complexity. Conformational searches help estimate the relative energies of these different arrangements and their population distribution at a given temperature, often calculated using Boltzmann statistics. researchgate.net
Molecular dynamics simulations provide a view of the molecule's dynamic behavior over time. By simulating the motion of atoms over nanoseconds or longer, MD can reveal the transitions between different conformations and the stability of specific conformers in various environments, such as in a solvent. researchgate.netnih.gov Studies on related piperidine derivatives have used MD simulations to understand how these molecules interact with and stabilize within the active sites of biological targets. nih.gov The simulations can reveal stable hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. researchgate.net
Table 2: Conformational States and Energy Barriers for N-Methylpiperidine Analogues Data derived from studies on N-methylpiperidine and related structures to exemplify the type of information gained from conformational analysis.
| Conformation | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| Chair (Equatorial N-Methyl) | 0.0 | Most stable ground state conformation. |
| Chair (Axial N-Methyl) | ~2.7 | Higher energy due to steric interactions. |
| Twist-Boat | ~5.5 | An intermediate in ring inversion. |
In Silico Screening and Molecular Docking Studies for Predicting Biological Target Interactions (non-clinical)
In silico screening and molecular docking are powerful computational methods used to predict how a molecule like this compound might interact with specific biological protein targets. These non-clinical studies are crucial in the early stages of drug discovery for identifying potential therapeutic applications. clinmedkaz.org
Virtual screening involves docking the molecule against a large library of known protein structures to identify potential binding partners. sci-hub.se Once a potential target is identified, molecular docking is used to predict the preferred binding orientation, or "pose," of the molecule within the protein's active site. nih.govalliedacademies.org Docking algorithms score these poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity. tandfonline.com
For example, given the structural similarity of the piperidine and pyrrolidine scaffolds to known pharmacologically active agents, this compound could be docked against targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. clinmedkaz.orgnih.gov Docking studies on similar pyrrolidine-containing compounds have successfully predicted interactions with acetylcholinesterase (AChE), a key enzyme in the nervous system. researchgate.net These studies can identify key amino acid residues in the protein's binding pocket that form hydrogen bonds or hydrophobic interactions with the ligand, providing a rationale for the observed binding affinity. nih.gov
Table 3: Example Molecular Docking Results for a Piperidine-Pyrrolidine Scaffold Against a Hypothetical Kinase Target This table illustrates typical outputs from a molecular docking study.
| Parameter | Result | Interpretation |
|---|---|---|
| Docking Score | -9.5 kcal/mol | Indicates a strong predicted binding affinity. |
| Hydrogen Bonds | N-H of pyrrolidine with Asp145; N of piperidine with Ser98 | Identifies key stabilizing polar interactions. |
| Hydrophobic Interactions | Piperidine ring with Val34, Leu87; Methyl group with Ala52 | Shows engagement with non-polar pockets of the receptor. |
| Predicted Ki | 50 nM | An estimate of the inhibition constant. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, QSAR can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent molecules.
A QSAR study begins by generating a set of molecular descriptors for a series of related compounds with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. mdpi.com Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov
For instance, a QSAR model for a series of piperidine-based analogues might reveal that activity is positively correlated with the hydrophobicity of a substituent at a certain position and negatively correlated with its steric bulk. nih.gov Such a model provides a quantitative hypothesis about the structural requirements for activity. The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds to ensure its reliability. mdpi.comnih.gov
Mechanistic Investigations of Reaction Pathways Using Computational Tools
Computational tools, especially DFT, are invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis pathways or its potential metabolic transformations.
By calculating the energies of reactants, transition states, and products, computational methods can map out the entire energy profile of a reaction. acs.org This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For example, DFT calculations have been employed to study the copper-catalyzed intramolecular C-H amination used to synthesize pyrrolidine and piperidine rings. acs.org These studies can elucidate the catalytic cycle, identify key intermediates, and explain why certain reagents or conditions are more effective than others.
Furthermore, computational analysis can be used to understand the stereoselectivity of a reaction, explaining why one stereoisomer is formed preferentially over another. This is achieved by comparing the energies of the transition states leading to the different products. Investigations into cycloaddition reactions to form pyrrolidine rings have used DFT to show that the reaction proceeds through a specific polar mechanism, explaining the observed product distribution. mdpi.com
Biological and Biochemical Relevance Non Clinical Investigations of the 1 Methyl 4 Pyrrolidin 2 Yl Piperidine Scaffold
Involvement in Biosynthetic Pathways of Natural Products (e.g., Tropane (B1204802) and Granatane Alkaloids, Hygrine)
The 1-methyl-4-(pyrrolidin-2-yl)piperidine scaffold combines structural motifs found in several important classes of natural alkaloids. The biosynthesis of these alkaloids, particularly the pyrrolidine (B122466) and piperidine (B6355638) rings, provides insight into the natural origins of these structural components. The central precursor for the pyrrolidine ring in many of these compounds is the N-methyl-Δ¹-pyrrolinium cation. nih.govnih.govnih.gov This cation serves as a key branch-point metabolite in alkaloid synthesis. nih.gov
The biosynthetic pathway to the N-methyl-Δ¹-pyrrolinium cation begins with the amino acid ornithine. mdpi.com Ornithine is converted to putrescine, which is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. nih.govnih.gov This step is considered a rate-limiting step in the pathway. nih.gov Subsequently, N-methylputrescine undergoes oxidative deamination by a copper-dependent N-methylputrescine oxidase (MPO) to yield 4-methylaminobutanal. nih.govnih.gov This intermediate spontaneously cyclizes through an intramolecular Schiff base formation to produce the reactive N-methyl-Δ¹-pyrrolinium cation. nih.govnih.gov
This cation is a fundamental building block for various alkaloids:
Hygrine (B30402) and Cuscohygrine: Hygrine, a pyrrolidine alkaloid first isolated from coca leaves, is formed through the condensation of the N-methyl-Δ¹-pyrrolinium salt with acetoacetyl coenzyme A. nih.govnih.govmdpi.com The related alkaloid, cuscohygrine, is thought to be formed by the reaction of hygrine with a second molecule of the N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov Tracer studies using labeled ornithine have confirmed its role as a specific precursor for both cocaine and cuscohygrine, incorporating via a symmetrical intermediate like putrescine. mdpi.comresearchgate.net
Tropane Alkaloids: This class of pharmacologically significant compounds, which includes atropine (B194438) and cocaine, features a characteristic 8-azabicyclo[3.2.1]octane core. nih.govnih.gov The N-methyl-Δ¹-pyrrolinium cation provides the five-membered ring of this bicyclic structure. nih.govnih.gov The second ring is formed through a complex condensation reaction. While hygrine was once thought to be a direct intermediate, more recent studies suggest the involvement of a polyketide synthase (PKS) that condenses malonyl-CoA units onto the N-methyl-Δ¹-pyrrolinium cation. nih.govnih.gov This leads to the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, a key intermediate that cyclizes to form the tropane ring system. nih.gov
Granatane Alkaloids: Granatane alkaloids belong to the piperidine class of plant alkaloids and share common structural moieties with tropane alkaloids, suggesting a related biosynthetic origin. semanticscholar.orgresearchgate.net While the specific biosynthesis of the this compound structure as a complete natural product is not extensively detailed, the pathways for its constituent rings are well-established in nature. The piperidine ring, characteristic of granatane alkaloids, is typically derived from lysine (B10760008), analogous to how the pyrrolidine ring is derived from ornithine.
Ligand Binding Studies with Receptors and Enzymes in In Vitro and Preclinical In Vivo Models
The this compound scaffold and its constituent rings are prevalent in synthetic compounds designed to interact with various biological targets, particularly within the central nervous system.
Derivatives containing pyrrolidine and piperidine moieties have been extensively studied for their affinity to a range of neurotransmitter receptors.
Dopamine (B1211576) Receptors: Compounds incorporating a piperidine ring have shown significant affinity and selectivity for dopamine receptors, particularly the D4 subtype. A series of 4-N-linked-heterocyclic piperidine derivatives were identified as high-affinity ligands for the human D4 receptor (hD4), with one compound showing a Ki of 5.2 nM and over 300-fold selectivity against D2 and D3 receptors. nih.gov Similarly, 4-benzylpiperidine (B145979) and 3- or 4-benzyloxypiperidine scaffolds have been developed as potent and selective D4 receptor antagonists. mdpi.comnih.gov Structure-activity relationship (SAR) studies on these scaffolds have explored modifications to substituents on both the nitrogen and other positions of the piperidine ring to optimize D4 affinity. nih.gov
Norepinephrine (B1679862) and Serotonin (B10506) Transporters: The combination of piperidine and pyrrolidine rings has been utilized in the design of monoamine reuptake inhibitors. A study detailed single enantiomer [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives as inhibitors of both serotonin (SERT) and norepinephrine (NET) reuptake, making them dual SNRIs. nih.gov
Serotonin Receptors: The 1-methylpiperidine (B42303) moiety is a key feature in several selective serotonin receptor agonists. Lasmiditan, a highly selective 5-HT1F receptor agonist developed for migraine treatment, features a 2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2-yl]-benzamide structure. nih.govgoogle.com It exhibits a Ki of 2.21 nM at the 5-HT1F receptor, with over 470-fold selectivity against 5-HT1B and 5-HT1D receptors. nih.gov Further SAR studies on related N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides also identified potent and selective 5-HT1F agonists. researchgate.netnih.gov Additionally, pyrrolidine-indole derivatives have been investigated as selective modulators of 5-HT2 receptors for potential use in treating mental disorders. nih.gov
Muscarinic Receptors: Both pyrrolidine and piperidine structures are found in ligands for muscarinic acetylcholine (B1216132) receptors. A series of 1-methyl-4-phenylpiperidine (B1593372) analogs were evaluated as potential antagonists for the M5 muscarinic receptor. researchgate.net Conformationally restricted analogues of the muscarinic agonist N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, which incorporate piperidine and other rings, were found to be potent muscarinic antagonists. nih.gov Furthermore, computational and in vitro studies have suggested that pyrrolizidine (B1209537) alkaloids can act as antagonists at the muscarinic M1 receptor. mdpi.com
Histamine (B1213489) H3 Receptors: Piperidine-containing compounds have been developed as potent histamine H3 receptor antagonists. These non-imidazole ligands are of interest due to potentially beneficial pharmacokinetic properties. nih.gov Studies have also focused on dual-acting ligands, where the piperidine moiety has been identified as a critical structural feature for achieving high affinity at both histamine H3 and sigma-1 receptors. nih.govpolimi.it
Table 1: Interaction of Piperidine/Pyrrolidine Scaffolds with Neurotransmitter Receptors
| Receptor Target | Compound Scaffold/Series | Key Findings | Reference(s) |
|---|---|---|---|
| Dopamine D4 | 4-N-linked-heterocyclic piperidines | High affinity (Ki = 5.2 nM) and >300-fold selectivity. | nih.gov |
| Dopamine D4 | 3- or 4-benzyloxypiperidines | Identified as selective D4R antagonists. | nih.gov |
| Serotonin 5-HT1F | Lasmiditan (1-methylpiperidine core) | High affinity (Ki = 2.21 nM) and >470-fold selectivity. | nih.gov |
| Serotonin 5-HT1F | N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides | Potent and selective agonists. | nih.gov |
| Muscarinic M5 | 1-Methyl-4-phenylpiperidines | Evaluated as potential M5 antagonists. | researchgate.net |
| Histamine H3 | Piperidine-containing carbamates | Moderate affinity (pA2 5.8-7.0) as non-imidazole antagonists. | nih.gov |
| Histamine H3 / Sigma-1 | Piperidine-based derivatives | Piperidine moiety identified as critical for dual H3/σ1 activity. | nih.govpolimi.it |
| SERT / NET | [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives | Act as dual serotonin and noradrenaline reuptake inhibitors. | nih.gov |
The piperidine and pyrrolidine motifs are also present in various enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition: The piperidine ring is a versatile scaffold for developing monoamine oxidase inhibitors (MAOIs). nih.gov Piperine (B192125), an alkaloid containing a piperidine ring, inhibits both MAO-A and MAO-B. nih.gov A recent study on a series of 24 pyridazinobenzylpiperidine derivatives found that most compounds were selective inhibitors of MAO-B over MAO-A. mdpi.comnih.gov The most potent compound, S5, exhibited an IC50 value of 0.203 μM for MAO-B with a selectivity index of 19.04 over MAO-A. mdpi.comnih.govresearchgate.net Kinetic studies showed that the inhibition was reversible and competitive. mdpi.com
Table 2: Monoamine Oxidase (MAO) Inhibition by Piperidine Derivatives
| Compound Series | Target Enzyme | Most Potent Compound | IC50 (μM) | Selectivity Index (MAO-A/MAO-B) | Reference(s) |
|---|---|---|---|---|---|
| Pyridazinobenzylpiperidines | MAO-B | S5 | 0.203 | 19.04 (for MAO-B) | mdpi.comnih.govresearchgate.net |
| Pyridazinobenzylpiperidines | MAO-A | S15 | 3.691 | - | mdpi.comnih.gov |
NLRP3 Inflammasome: The nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system. nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory diseases. nih.govresearchgate.net Several natural products containing piperidine-like structures have been identified as inhibitors. Piperlongumine, an alkaloid from Piper longum, was found to be a natural inhibitor of the NLRP3 inflammasome by disrupting its assembly. nih.gov Similarly, piperine has been shown to suppress NLRP3 inflammasome activity. nih.gov While these studies point to the potential of piperidine-containing scaffolds to modulate this pathway, direct investigation of the this compound scaffold in this context has not been reported.
E-cadherin Expression: E-cadherin is a crucial cell adhesion molecule and tumor suppressor. nih.gov Its loss is often associated with tumor progression and metastasis. nih.gov While the regulation of E-cadherin expression is a significant area of research, nih.gov no specific studies were identified that directly link the this compound scaffold to the modulation of E-cadherin expression.
Methyl-lysine binding proteins are "reader" domains that recognize lysine methylation marks on histones and other proteins, playing a critical role in epigenetic regulation. nih.govnih.gov Malignant Brain Tumor (MBT) domains are one family of such proteins. nih.gov The development of small molecule antagonists for these reader domains is an emerging area of drug discovery. In one study, a series of peptidomimetics were designed to antagonize the MBT domain of L3MBTL1. Within this series, a pyrrolidine analog demonstrated significantly higher binding affinity compared to linear mono- and dimethylated amines, confirming that cyclic scaffolds can be effective in targeting these protein-protein interactions. nih.gov However, specific studies involving the this compound scaffold have not been reported.
Future Research Directions and Unexplored Avenues for 1 Methyl 4 Pyrrolidin 2 Yl Piperidine
The unique structural framework of 1-Methyl-4-(pyrrolidin-2-yl)piperidine, which combines the piperidine (B6355638) and pyrrolidine (B122466) motifs, presents a compelling scaffold for further scientific investigation. While foundational knowledge has been established, numerous avenues for future research remain, promising to unlock its full potential in medicinal chemistry and materials science. These future directions span from innovative synthetic methodologies to advanced computational modeling, aiming to create a comprehensive understanding of this compound and its derivatives.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
